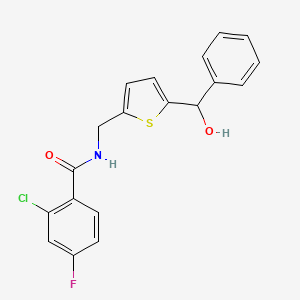

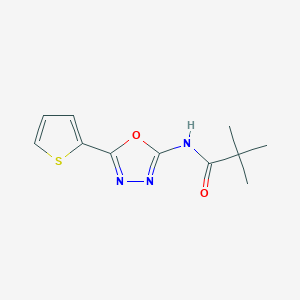

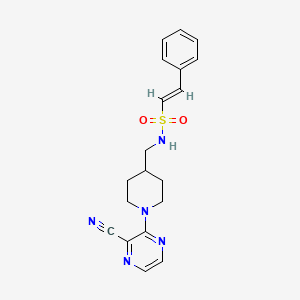

![molecular formula C21H25ClN2O4S B2524434 1-(4-氯苯基)-N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)甲磺酰胺 CAS No. 921915-09-5](/img/structure/B2524434.png)

1-(4-氯苯基)-N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insight into related structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-(2,4-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, involves the formation of a sulfonamide linkage between an aromatic amine and methanesulfonyl chloride. The synthesis likely requires careful control of reaction conditions to ensure the correct conformation around the sulfonamide bond and to avoid unwanted side reactions .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the orientation of the N-H bond in relation to the aromatic ring. In the case of N-(2,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho-chloro substituent, which is a common feature in these molecules and affects their biological activity . Similarly, for N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the meta-chloro group . These orientations can influence the overall shape of the molecule and its ability to interact with biological targets.

Chemical Reactions Analysis

The sulfonamide group in these compounds is a key functional group that can engage in hydrogen bonding due to the presence of the N-H bond. This feature is crucial for the biological activity of sulfonamides, as it allows for specific interactions with receptors or enzymes. The molecules can form dimers through N-H...O hydrogen bonds, and additional C-H...O interactions can lead to more extended structures, such as ribbonlike formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of chloro substituents on the aromatic ring can increase the compound's lipophilicity, potentially affecting its solubility and distribution in biological systems. The geometric parameters, including bond lengths and torsion angles, are similar across different methanesulfonanilides, although some variations exist . These properties are essential for understanding the compound's behavior in various environments and can inform its potential applications in medicinal chemistry.

科学研究应用

合成和结构分析

1-(4-氯苯基)-N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)甲磺酰胺,由于其复杂的结构,是更广泛的研究兴趣的一部分,该兴趣集中在具有潜在治疗应用的化合物的合成和结构分析上。例如,相关化合物的合成涉及甲磺酸催化的反应,产生各种甲磺酸酯,这些酯经过进一步的反应,如碱催化的环开启和酸催化的水解。这些过程阐明了这类化合物的化学行为和结构特性,有助于理解它们潜在的生物活性。结构证据,包括广泛的NMR化学位移和X射线晶体学,提供了关于这些化合物的分子构型的详细见解,这对它们未来在药物设计和开发中的应用至关重要(Upadhyaya等,1997)。

光物理性质

对含有甲磺酰胺基团的化合物的光物理性质的研究揭示了在发展荧光标记物和传感器方面的潜在应用。通过缩合反应制备的新化合物显示出激发态分子内质子转移荧光,表明它们可用作检测介质中电离辐射的荧光体。与酚羟基相比,甲磺酰胺基团作为质子供体的有效性开辟了创造具有特定发射峰的波长转移体的途径,有助于在各种环境和医疗应用中精确检测辐射(Kauffman & Bajwa, 1993)。

农业应用

在农业领域,与1-(4-氯苯基)-N-(3,3-二甲基-4-氧代-5-丙基-2,3,4,5-四氢苯并[b][1,4]噁唑-7-基)甲磺酰胺结构相关的化合物已被研究,以探讨它们在农药配方中的潜在用途。固体脂质纳米粒子和聚合物纳米胶囊的开发,用于持续释放杀菌剂,代表了植物病害管理的重大进展。这些载体系统修改了生物活性化合物的释放曲线,导致增强的功效,减少环境影响和毒性,展示了复杂化学合成在解决农业挑战中的潜力(Campos et al., 2015)。

属性

IUPAC Name |

1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPXIDVYAHHEQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

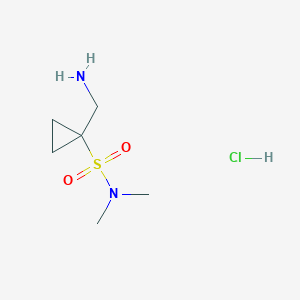

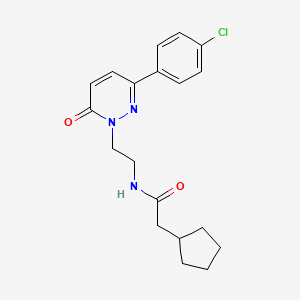

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

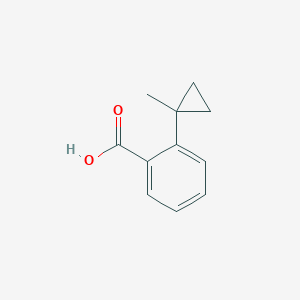

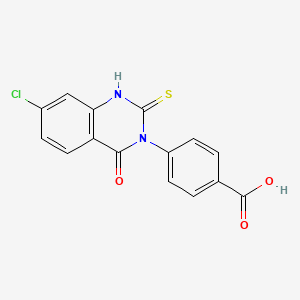

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2524361.png)

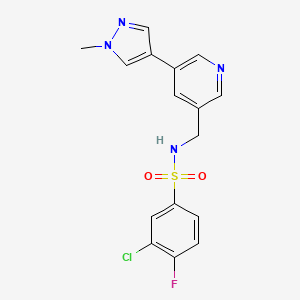

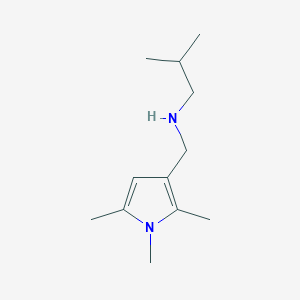

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2524369.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2524371.png)

![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)